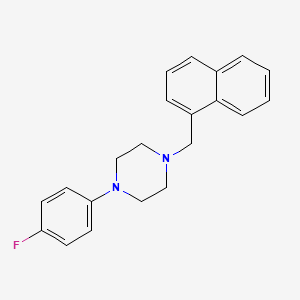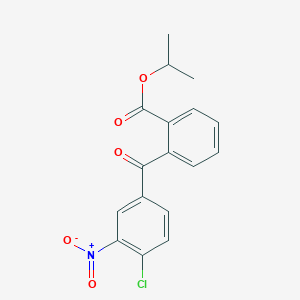
1-(2,6-difluorobenzyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-difluorobenzyl)-4-phenylpiperazine, also known as DFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant interest in scientific research due to its potential use as a therapeutic agent in various diseases.
作用机制
1-(2,6-difluorobenzyl)-4-phenylpiperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. It increases the levels of serotonin in the brain, which plays a crucial role in regulating mood, anxiety, and other physiological processes. This compound has also been shown to modulate the activity of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of motivation, reward, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the levels of serotonin in the brain, which leads to anxiolytic and antidepressant effects. This compound also modulates the activity of dopamine and norepinephrine, which leads to improved cognitive function and motivation. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
1-(2,6-difluorobenzyl)-4-phenylpiperazine has several advantages for lab experiments. It is a selective serotonin receptor agonist, which allows for the specific targeting of the 5-HT1A receptor subtype. This compound also has a high binding affinity for the 5-HT1A receptor, which makes it an ideal candidate for in vitro studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it challenging to administer in vivo. This compound also has a short half-life, which requires frequent dosing in animal studies.
未来方向
1-(2,6-difluorobenzyl)-4-phenylpiperazine has shown promising results in various scientific research studies. Future research should focus on the development of more efficient synthesis methods for this compound and its analogs. Further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound in various diseases. This compound should also be studied for its potential use in the treatment of other neurological and psychiatric disorders. Finally, more in-depth studies are needed to evaluate the safety and toxicity of this compound in various animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic effects. It acts as a selective serotonin receptor agonist and has shown promising results in various diseases such as depression, anxiety, and Parkinson's disease. This compound has several advantages for lab experiments, but it also has some limitations. Future research should focus on the development of more efficient synthesis methods, elucidating the molecular mechanisms underlying its therapeutic effects, and evaluating its safety and toxicity in various animal models.
合成方法
1-(2,6-difluorobenzyl)-4-phenylpiperazine can be synthesized using a multi-step process. The first step involves the reaction between 2,6-difluorobenzyl chloride and piperazine in the presence of a base to form 1-(2,6-difluorobenzyl)piperazine. This intermediate is then reacted with benzyl chloride in the presence of a base to form this compound. The final product is obtained after purification by column chromatography.
科学研究应用
1-(2,6-difluorobenzyl)-4-phenylpiperazine has shown potential therapeutic effects in various diseases such as depression, anxiety, and schizophrenia. It acts as a selective serotonin receptor agonist and has been shown to increase the levels of serotonin in the brain. This compound has also been studied for its potential use in the treatment of Parkinson's disease and drug addiction.
属性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2/c18-16-7-4-8-17(19)15(16)13-20-9-11-21(12-10-20)14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZZBKWJXIPZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R*,3S*)-7-{[2-(trifluoromethyl)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5649085.png)
![5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5649086.png)

![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5649092.png)

![[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5649106.png)

![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)


![5-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5649166.png)
![N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5649169.png)
![N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649176.png)